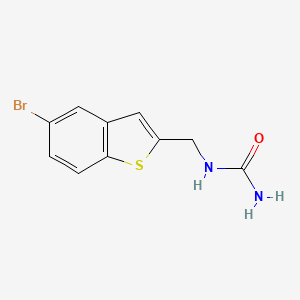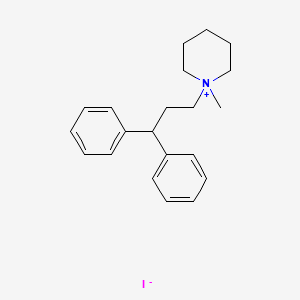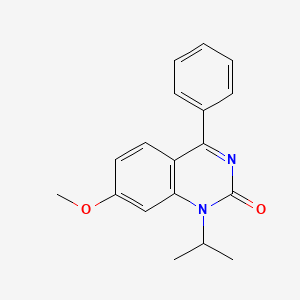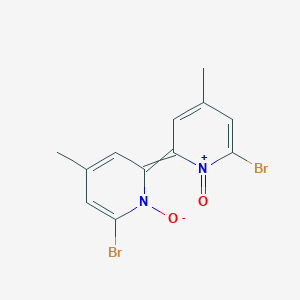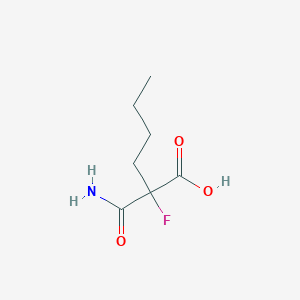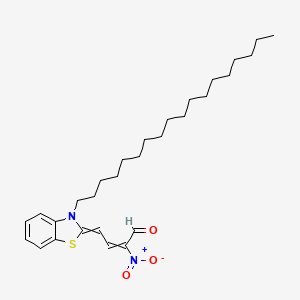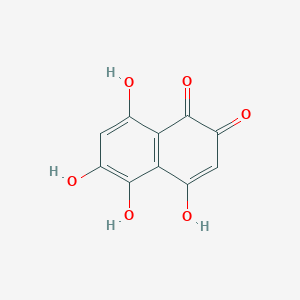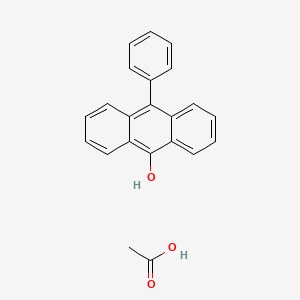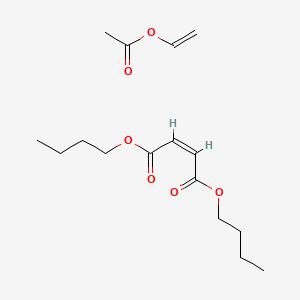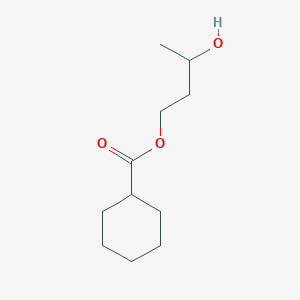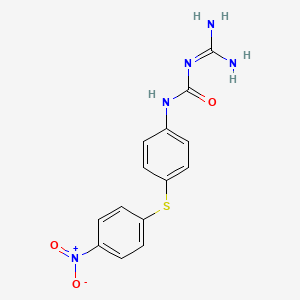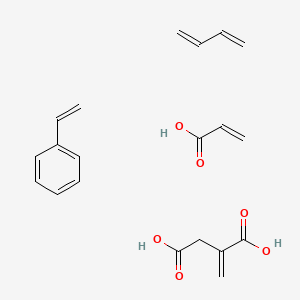
Buta-1,3-diene;2-methylidenebutanedioic acid;prop-2-enoic acid;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Buta-1,3-diene; 2-methylidenebutanedioic acid; prop-2-enoic acid; styrene” is a combination of four distinct organic compounds, each with unique properties and applications. Styrene is a liquid hydrocarbon used extensively in the production of polystyrene plastics and resins .
Preparation Methods
Buta-1,3-diene: Buta-1,3-diene is primarily produced through the catalytic dehydrogenation of normal butenes . This method involves the removal of hydrogen atoms from butenes, resulting in the formation of buta-1,3-diene. Industrial production also involves the extraction of buta-1,3-diene from C4 hydrocarbons obtained during the steam cracking of naphtha .
2-methylidenebutanedioic acid: 2-methylidenebutanedioic acid is produced through the fermentation of carbohydrates by the fungus Aspergillus terreus . The process involves the conversion of glucose to itaconic acid via the citric acid cycle intermediate, cis-aconitate . Industrial production includes steps such as fermentation, filtering, crystallization, decolorization, and drying .
Prop-2-enoic acid: Prop-2-enoic acid is produced through the oxidation of propylene . The process involves the catalytic oxidation of propylene in the presence of air or oxygen, resulting in the formation of acrylic acid. Industrial methods also include the hydrolysis of acrylonitrile .
Styrene: Styrene is produced through the dehydrogenation of ethylbenzene . This process involves the removal of hydrogen atoms from ethylbenzene, resulting in the formation of styrene. Industrial production also involves the catalytic dehydrogenation of ethylbenzene in the presence of steam .
Chemical Reactions Analysis
Buta-1,3-diene: Buta-1,3-diene undergoes various chemical reactions, including polymerization, oxidation, and addition reactions . Common reagents include oxygen, hydrogen, and halogens. Major products include polybutadiene, butadiene monoxide, and halogenated butadienes .
2-methylidenebutanedioic acid: 2-methylidenebutanedioic acid undergoes polymerization, esterification, and addition reactions . Common reagents include alcohols, acids, and bases. Major products include polyitaconic acid, itaconate esters, and itaconate salts .
Prop-2-enoic acid: Prop-2-enoic acid undergoes polymerization, esterification, and addition reactions . Common reagents include alcohols, acids, and bases. Major products include polyacrylic acid, acrylate esters, and acrylate salts .
Styrene: Styrene undergoes polymerization, oxidation, and addition reactions . Common reagents include oxygen, hydrogen, and halogens. Major products include polystyrene, styrene oxide, and halogenated styrenes .
Scientific Research Applications
Buta-1,3-diene: Buta-1,3-diene is used in the production of synthetic rubber, which is essential in the automotive industry for tires . It is also used in the production of latex, adhesives, and coatings .
2-methylidenebutanedioic acid: 2-methylidenebutanedioic acid is used in the production of resins, plastics, and superabsorbent polymers . It is also used as a building block for the synthesis of various chemicals and pharmaceuticals .
Prop-2-enoic acid: Prop-2-enoic acid is used in the production of superabsorbent polymers, which are used in diapers and other hygiene products . It is also used in the production of paints, coatings, and adhesives .
Styrene: Styrene is used in the production of polystyrene, which is used in packaging, insulation, and disposable containers . It is also used in the production of resins, which are used in the automotive and construction industries .
Mechanism of Action
Buta-1,3-diene: Buta-1,3-diene exerts its effects through polymerization, where the double bonds in the molecule react to form long chains of polybutadiene . This process is catalyzed by various initiators, including free radicals and metal catalysts .
2-methylidenebutanedioic acid: 2-methylidenebutanedioic acid exerts its effects through polymerization and esterification reactions . The double bond in the molecule reacts with other monomers to form polymers, while the carboxyl groups react with alcohols to form esters .
Prop-2-enoic acid: Prop-2-enoic acid exerts its effects through polymerization and esterification reactions . The double bond in the molecule reacts with other monomers to form polymers, while the carboxyl group reacts with alcohols to form esters .
Styrene: Styrene exerts its effects through polymerization and addition reactions . The double bond in the molecule reacts with other monomers to form polymers, while the aromatic ring undergoes addition reactions with various reagents .
Comparison with Similar Compounds
Buta-1,3-diene: Similar compounds include isoprene and chloroprene . Buta-1,3-diene is unique due to its high reactivity and ability to form synthetic rubber .
2-methylidenebutanedioic acid: Similar compounds include fumaric acid and maleic acid . 2-methylidenebutanedioic acid is unique due to its ability to polymerize and form superabsorbent polymers .
Prop-2-enoic acid: Similar compounds include methacrylic acid and crotonic acid . Prop-2-enoic acid is unique due to its high reactivity and ability to form superabsorbent polymers .
Styrene: Similar compounds include alpha-methylstyrene and vinyl toluene . Styrene is unique due to its ability to form polystyrene and its widespread use in various industries .
Properties
CAS No. |
26102-56-7 |
|---|---|
Molecular Formula |
C20H24O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
buta-1,3-diene;2-methylidenebutanedioic acid;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C5H6O4.C4H6.C3H4O2/c1-2-8-6-4-3-5-7-8;1-3(5(8)9)2-4(6)7;1-3-4-2;1-2-3(4)5/h2-7H,1H2;1-2H2,(H,6,7)(H,8,9);3-4H,1-2H2;2H,1H2,(H,4,5) |
InChI Key |
YZFZKAZTCNQEII-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=C.C=CC1=CC=CC=C1.C=CC(=O)O.C=C(CC(=O)O)C(=O)O |
Related CAS |
26102-56-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


